Norethindrone 3-Ethyl Ether

Description

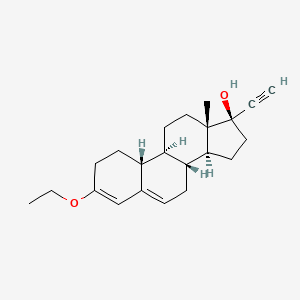

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUNBJUTBPRZJT-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021161 | |

| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96487-85-3 | |

| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96487-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone 3-ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096487853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17α)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17alpha)-3-ethoxy-19-norpregna-3,5-dien-20-yn-17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE 3-ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWL75G8KB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanistic Pathways of Norethindrone 3-Ethyl Ether

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway and underlying reaction mechanisms for Norethindrone 3-ethyl ether. This compound is a significant derivative of Norethindrone, a foundational progestin in hormonal contraceptives. We will deconstruct the multi-step synthesis, beginning with the strategic modification of estrone methyl ether via the Birch reduction to create the critical 19-norsteroid framework. Subsequent steps, including oxidation, stereoselective ethynylation, and final enol ether formation, are detailed with a focus on the causal relationships behind procedural choices and reagent selection. Mechanistic diagrams are provided for key transformations to offer a clear visual representation of the electron and atomic movements that govern the reactions. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this classic steroid synthesis.

Introduction: A Tale of Two Isomers and a Revolution in a Pill

The story of synthetic progestins is a landmark chapter in medicinal chemistry and social history. In 1951, Carl Djerassi at Syntex synthesized Norethindrone, the first highly potent, orally active progestin.[1][2] Shortly after, in 1952, Frank B. Colton at G.D. Searle & Company developed Norethynodrel, a double-bond isomer of Norethindrone.[3][4][5] It was Colton's Norethynodrel, combined with the estrogen mestranol, that would become the active progestin in Enovid, the first oral contraceptive approved for use in 1960.[1][3][4][6]

Norethindrone (17α-ethynyl-19-nortestosterone) and its isomer Norethynodrel differ only in the position of a double bond in the A-ring of the steroid nucleus. Norethindrone features a conjugated α,β-unsaturated ketone (a Δ⁴-3-one system), while Norethynodrel has a non-conjugated double bond between carbons 5 and 10 (a Δ⁵⁽¹⁰⁾-3-one system).[3] Norethindrone 3-ethyl ether, the subject of this guide, is a dienol ether derivative of Norethindrone, formed by reacting the 3-keto group.

The synthesis of these "19-nor" steroids—so named because they lack the methyl group at the C-19 position found in testosterone—was a pivotal achievement.[7] The removal of this methyl group, a feat accomplished through the elegant application of the Birch reduction, was found to significantly enhance progestational activity while reducing androgenic side effects.[8] This guide will detail the complete synthesis, starting from a common steroidal precursor and culminating in the formation of Norethindrone 3-ethyl ether, elucidating the chemistry that made oral contraception a reality.

Overall Synthesis Strategy

The synthesis of Norethindrone 3-ethyl ether is most efficiently approached by first constructing the Norethindrone core and then performing a terminal etherification. The general workflow begins with a readily available aromatic steroid, Estrone 3-methyl ether, and proceeds through a series of strategic transformations.

Caption: Overall synthetic workflow for Norethindrone 3-Ethyl Ether.

Part 1: Synthesis of the Norethindrone Core

The foundational steps of the synthesis are dedicated to modifying the A-ring of an estrone precursor to generate the 19-nor-Δ⁴-3-one system.

Step 1: Birch Reduction of Estrone 3-Methyl Ether

The cornerstone of the synthesis is the Birch reduction, a powerful method for the partial reduction of aromatic systems.[9] This reaction uniquely achieves the required demethylation at C-19 and sets the stage for the desired A-ring structure.

-

Expertise & Experience: The choice of a Birch reduction is deliberate and critical. No other common reaction can so cleanly reduce the aromatic A-ring to a 1,4-diene while leaving the rest of the steroid skeleton untouched. The starting material, estrone methyl ether, is chosen because the electron-donating methoxy group directs the reduction to the ortho and meta positions, yielding the desired 2,5-diene product and facilitating the loss of the C-19 methyl group upon workup.[10][11] The use of an alcohol like ethanol or tert-butanol is essential; it serves as a proton source that is acidic enough to protonate the radical anion intermediates but not so acidic as to be deprotonated by the solvated electrons.[10]

-

Mechanism: The reaction is initiated by the transfer of an electron from the alkali metal (dissolved in liquid ammonia to form a characteristic blue solution) to the aromatic ring, creating a radical anion. This is followed by protonation, a second electron transfer, and a final protonation.

Caption: Mechanism of the Birch Reduction on the A-ring.

Step 2: Acid Hydrolysis and Double Bond Isomerization

The product of the Birch reduction is a dienol ether. A subsequent acidic workup is a self-validating step that performs two crucial transformations.

-

Expertise & Experience: Treating the reaction mixture with an acid like hydrochloric or oxalic acid first hydrolyzes the enol ether to a β,γ-unsaturated ketone (the Norethynodrel skeleton).[12] This intermediate is thermodynamically unstable. Under the acidic conditions, the double bond rapidly migrates to the more stable, conjugated Δ⁴ position, yielding the α,β-unsaturated ketone characteristic of Norethindrone. This isomerization is a thermodynamically driven process that ensures the formation of the correct final core structure.

Step 3: Oxidation of the C17-Hydroxyl Group

The potent reducing conditions of the Birch reaction also reduce the C17-ketone of the starting estrone to a hydroxyl group. To prepare for the final ethynylation step, this must be re-oxidized.

-

Expertise & Experience: Standard oxidizing agents like chromium trioxide (Jones oxidation) or an Oppenauer oxidation can be employed for this step.[12] The choice depends on the desired scale and sensitivity of other functional groups, though in this case, the molecule is robust. This step is necessary to regenerate the electrophilic carbonyl at C17, which is the target for the nucleophilic acetylide anion in the next step.

Step 4: Ethynylation at C17

The introduction of the 17α-ethynyl group is the final key modification to impart oral bioavailability.

-

Expertise & Experience: This transformation is a classic nucleophilic addition to a carbonyl. Acetylene gas is bubbled through a solution of the C17-ketone intermediate in the presence of a strong, non-nucleophilic base such as potassium tert-butoxide or potassium hydroxide.[12][13] The base deprotonates the weakly acidic acetylene to form a potent potassium acetylide nucleophile. This anion then attacks the less sterically hindered α-face of the C17-ketone, resulting in the desired 17α-ethynyl-17β-hydroxy stereochemistry. This ethynyl group acts as a steric shield, preventing the metabolic oxidation of the C17-hydroxyl group that would otherwise rapidly inactivate the hormone in the liver.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Noretynodrel - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 6. Chemical & Engineering News: Top Pharmaceuticals: Oral Contraceptives [pubsapp.acs.org]

- 7. Interactions of various 19-nor steroids with human placental microsomal cytochrome P-450 (P-450hpm) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroid hormones and the Luftwaffe. A venture into fundamental strategic research and some of its consequences: the Birch reduction becomes a birth reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wepub.org [wepub.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Norethindrone synthesis - chemicalbook [chemicalbook.com]

- 13. WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google Patents [patents.google.com]

Chemical and physical properties of norethindrone 3-ethyl ether

An In-depth Technical Guide on the Physicochemical Properties of Norethindrone 3-Ethyl Ether Derivatives

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of norethindrone 3-ethyl ether and its acetylated analogue, norethindrone acetate 3-ethyl ether. These compounds are of significant interest to researchers and drug development professionals, primarily as process-related impurities encountered during the synthesis of the widely used progestin, norethindrone acetate. This document details their nomenclature, formation mechanisms, physicochemical characteristics, and the analytical methodologies required for their identification and quantification. By synthesizing data from authoritative sources with field-proven insights, this guide serves as a critical resource for quality control, impurity profiling, and synthetic process optimization in pharmaceutical development.

Introduction and Nomenclature: Distinguishing Key Derivatives

In the context of pharmaceutical analysis, it is crucial to distinguish between two closely related ether derivatives of norethindrone. The primary subject of this guide, Norethindrone Acetate 3-Ethyl Ether , is a known impurity in the manufacturing of Norethindrone Acetate, a key active pharmaceutical ingredient (API) in oral contraceptives and hormone therapies.[1][2] Its formation can indicate specific conditions in the synthetic pathway that require control. A second, related compound is Norethindrone 3-Ethyl Ether , which lacks the acetate group at the C17 position. Clarity in nomenclature is essential for accurate reporting and regulatory compliance.

These compounds serve as critical reference standards for establishing impurity profiles, ensuring the purity and consistency of the final drug product.[1]

Table 1: Compound Identification

| Property | Norethindrone Acetate 3-Ethyl Ether | Norethindrone 3-Ethyl Ether |

|---|---|---|

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[1] | (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol[3] |

| Synonyms | Norethisterone Acetate Impurity I[2] | Norethisterone Impurity F[3][4], Norethindrone EP Impurity F[5] |

| CAS Number | 50717-99-2[1][2][6] | 96487-85-3[3][4][5] |

| Molecular Formula | C₂₄H₃₂O₃[1][2][6] | C₂₂H₃₀O₂[3][4][5] |

| Molecular Weight | ~368.51 g/mol [1][2][6] | ~326.47 g/mol [4][5] |

Synthesis and Formation Mechanisms

From a process chemistry perspective, understanding the origin of an impurity is fundamental to controlling its presence. Norethindrone Acetate 3-Ethyl Ether is not typically synthesized intentionally but arises as an unintended byproduct during the manufacture of norethindrone acetate.[1]

The primary formation mechanism involves the reaction of norethindrone acetate intermediates with ethylating agents present in the reaction mixture.[1] For instance, if ethanol is used as a solvent or is present as a reagent, it can react with the enol intermediate of the steroid's A-ring under acidic conditions, leading to the formation of the 3-ethyl enol ether. This side reaction competes with the desired synthetic pathway, and its prevalence is influenced by factors such as reactant concentrations, temperature, and pH.

Physicochemical Properties

The introduction of the 3-ethyl ether group significantly alters the polarity and, consequently, the physical properties of the parent norethindrone molecule.

Table 2: Summary of Physical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | White to Off-White Solid, Pale Yellow Solid | [4][7] |

| Solubility | The ethyl ether modification is expected to increase lipophilicity and influence solubility compared to the parent compound.[1] Norethindrone itself is practically insoluble in water but soluble in organic solvents like chloroform and ethanol.[8][9] | [1][8][9] |

| Storage | Recommended storage at 2-8°C in a refrigerator. | [4][6] |

| Stability | As an ether, it may be susceptible to hydrolysis in acidic conditions, reverting to norethindrone acetate and ethanol.[1] It is also sensitive to light and air, which can promote the formation of explosive peroxides, a general characteristic of ethers.[10] |[1][10] |

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is required for the definitive identification and quantification of norethindrone 3-ethyl ether derivatives, especially when resolving them from the API and other related substances.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone technique for separating and quantifying these impurities. The increased lipophilicity of the 3-ethyl ether derivative compared to the more polar parent compound results in a longer retention time on a C18 column under typical RP-HPLC conditions.

Protocol: Impurity Profiling by RP-HPLC

-

Column: Inertsil ODS-3V (150 mm × 4.6 mm), 5 µm, or equivalent C18 stationary phase.[11]

-

Mobile Phase A: Water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient Elution: A gradient program is employed to ensure resolution of all impurities. The specific gradient will depend on the full impurity profile but generally involves increasing the proportion of Acetonitrile over time.

-

Detection: Diode Array Detector (DAD) set at 210 nm and 240 nm to simultaneously monitor for various impurities and the parent compound.[11]

-

Column Temperature: Ambient or controlled room temperature.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the impurity. It provides the molecular weight, which is a primary confirmation parameter. For Norethindrone Acetate 3-Ethyl Ether, the expected molecular ion peak would correspond to its molecular weight of approximately 368.5 g/mol .[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The key diagnostic signals for the 3-ethyl ether moiety are:

-

¹H NMR: The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -CH₃) are deshielded and expected to produce a quartet in the 3.4-4.5 ppm range.[14][15] The terminal methyl protons (-O-CH₂-CH₃ ) will appear as a triplet further upfield.

-

¹³C NMR: The carbon atom bonded to the ether oxygen (-O-C H₂-CH₃) will exhibit a downfield shift, typically appearing in the 50-80 ppm range.[16]

Infrared (IR) Spectroscopy

While the IR spectrum of a complex steroid has many peaks, the presence of the ether linkage can be confirmed by a characteristic C–O single-bond stretching absorption.[14] This strong absorption is typically found in the 1050-1150 cm⁻¹ region of the spectrum.[15] The absence of a broad O-H stretch (around 3300 cm⁻¹) and a strong C=O ketone stretch (around 1670 cm⁻¹, which is present in the parent norethindrone) would further support the enol ether structure at the 3-position.

Use as a Reference Standard

The primary application of isolated and purified Norethindrone Acetate 3-Ethyl Ether is as a reference standard in quality control laboratories.[1] Its use is critical for:

-

Method Validation: Validating the specificity of analytical methods, such as HPLC, to ensure they can accurately separate the impurity from the API.[11]

-

Impurity Identification: Confirming the identity of unknown peaks in chromatograms of production batches by comparing retention times and spectral data.

-

Quantification: Accurately determining the concentration of this impurity in batches of norethindrone acetate, ensuring they fall within the safe limits established by regulatory bodies like the ICH.

Conclusion

Norethindrone 3-ethyl ether and its acetylated derivative are significant compounds in the field of pharmaceutical development and manufacturing. While primarily known as process-related impurities, a thorough understanding of their physicochemical properties is essential for ensuring the safety and efficacy of norethindrone-based medicines. The analytical techniques detailed in this guide—HPLC for separation and quantification, supported by MS, NMR, and IR for structural elucidation—form a robust framework for the control and characterization of these substances. This knowledge empowers scientists to optimize synthetic routes, validate analytical procedures, and maintain the highest standards of quality in drug production.

References

-

National Center for Biotechnology Information. (n.d.). Norethindrone 3-ethyl ether. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Norethindrone acetate 3-ethyl ether. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Norethindrone. PubChem Compound Database. [Link]

-

Pharmaffiliates. Norethisterone - Impurity F | CAS No : 96487-85-3. [Link]

-

Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017, July 13). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing. [Link]

-

An-Najah National University Repository. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. [Link]

-

Azeez, R., Bairagi, V. A., & Azeez, Z. A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. [Link]

-

Al-Suwayeh, S. A., Taha, E.-I., & Al-Qahtani, F. M. (2019, February 28). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release formulation. Latin American Journal of Pharmacy. [Link]

-

USP-NF. (2017, October 27). Norethindrone and Ethinyl Estradiol Tablets. [Link]

-

National Institute of Standards and Technology. Norethindrone. NIST Chemistry WebBook. [Link]

-

Rocky Mountain Labs. (2023, November 17). Difference between UV and IR and NMR spectroscopy?. [Link]

-

Unknown. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Wikipedia. Diethyl ether. [Link]

-

CAS Common Chemistry. Diethyl ether. [Link]

Sources

- 1. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Norethindrone 3-ethyl ether | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Norethindrone-3-ethyldienolether | 96487-85-3 [chemicalbook.com]

- 6. Norethindrone Impurity 3 (Norethindrone Acetate 3-Ethyl Ether) [lgcstandards.com]

- 7. Norethindrone Impurity 3 (Norethindrone Acetate 3-Ethyl Et… [cymitquimica.com]

- 8. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Diethyl ether - Wikipedia [en.wikipedia.org]

- 11. longdom.org [longdom.org]

- 12. japsonline.com [japsonline.com]

- 13. uspnf.com [uspnf.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Scrutiny of Norethindrone 3-Ethyl Ether: A Guide to NMR and MS Characterization

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of norethindrone 3-ethyl ether, a significant derivative of the synthetic progestin norethindrone. Tailored for researchers, scientists, and professionals in drug development, this document navigates the intricacies of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this steroidal compound. By integrating foundational principles with practical insights, this guide aims to serve as a comprehensive resource for the analytical chemist. We will delve into the theoretical underpinnings of these techniques, propose expected spectral features, and outline the methodologies for acquiring and interpreting the data, thereby providing a robust framework for the analysis of norethindrone 3-ethyl ether and related compounds.

Introduction: The Significance of Norethindrone 3-Ethyl Ether

Norethindrone, a cornerstone of hormonal contraceptives and therapies, undergoes various metabolic and synthetic modifications. The 3-ethyl ether derivative, with the molecular formula C22H30O2 and a molecular weight of 326.5 g/mol , is a notable variant.[1] Its characterization is crucial for understanding its chemical properties, metabolic fate, and for its use as a reference standard in the quality control of pharmaceutical formulations. Spectroscopic techniques like NMR and MS are indispensable tools in this endeavor, offering unambiguous structural confirmation and detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. For norethindrone 3-ethyl ether, both ¹H and ¹³C NMR are essential for a comprehensive structural assignment.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of norethindrone 3-ethyl ether in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the desired resolution of the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for differentiating between CH, CH₂, and CH₃ groups.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of norethindrone 3-ethyl ether.

¹H NMR Spectral Interpretation

Expected Chemical Shifts (δ) in ¹H NMR:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Ethyl group (-OCH₂CH₃) | ~3.5 - 4.0 | Quartet (q) | Protons on the carbon adjacent to the ether oxygen are deshielded. |

| Ethyl group (-OCH₂CH₃) | ~1.2 - 1.5 | Triplet (t) | Methyl protons of the ethyl group. |

| Vinyl proton (C4-H) | ~5.2 - 5.5 | Singlet (s) or narrow multiplet | This proton is part of the enol ether system. |

| Ethynyl proton (-C≡CH) | ~2.5 - 3.0 | Singlet (s) | The acetylenic proton. |

| Angular methyl (C18-H₃) | ~0.8 - 1.0 | Singlet (s) | A characteristic signal for the steroidal backbone. |

| Steroidal backbone | ~1.0 - 2.5 | Complex multiplets | The numerous methylene and methine protons of the steroid rings will produce a complex, overlapping region. |

| 17-OH | Variable | Broad singlet (br s) | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

This is a predictive table based on general chemical shift values and data for structurally similar compounds.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Expected Chemical Shifts (δ) in ¹³C NMR:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| C3 (enol ether) | ~150 - 160 | The carbon of the enol ether double bond bearing the ethoxy group. |

| C4 (enol ether) | ~100 - 110 | The other carbon of the enol ether double bond. |

| C5 (sp²) | ~135 - 145 | The quaternary carbon of the dienol system. |

| Ethynyl carbons (-C≡CH) | ~70 - 90 | The two carbons of the acetylene group. |

| C17 (alkyne bearing) | ~80 - 90 | The carbon attached to the ethynyl group and the hydroxyl group. |

| Ethyl group (-OCH₂CH₃) | ~60 - 70 | The methylene carbon of the ethyl ether. |

| Ethyl group (-OCH₂CH₃) | ~14 - 16 | The methyl carbon of the ethyl ether. |

| Angular methyl (C18) | ~12 - 18 | The methyl group at the C13 position. |

| Steroidal backbone | ~20 - 60 | The remaining sp³ hybridized carbons of the steroid rings. |

This is a predictive table based on general chemical shift values for steroids and enol ethers.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Experimental Protocol: MS Analysis

Instrumentation and Ionization:

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of steroids like norethindrone 3-ethyl ether.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, typically producing a prominent protonated molecule [M+H]⁺.

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This provides information about the fragmentation pathways.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of norethindrone 3-ethyl ether.

Mass Spectrum Interpretation

Molecular Ion:

-

In ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at an m/z of 327.23.

Key Fragmentation Pathways: The fragmentation of norethindrone 3-ethyl ether will likely be directed by the functional groups present: the enol ether, the ethynyl group, and the steroidal core.

Proposed Fragmentation of Norethindrone 3-Ethyl Ether

Caption: Proposed major fragmentation pathways for norethindrone 3-ethyl ether in MS.

-

Loss of Ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl ethers is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 299.

-

Loss of Ethanol (C₂H₅OH, 46 Da): The loss of ethanol from the protonated molecule can also occur, resulting in a fragment at m/z 281.

-

Loss of Acetylene (C₂H₂, 26 Da): The ethynyl group can be lost as acetylene, giving rise to a fragment at m/z 301.

-

Steroidal Ring Cleavages: The complex steroid backbone can undergo various ring cleavages, producing a characteristic pattern of lower mass fragments.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of norethindrone 3-ethyl ether relies on the synergistic use of NMR and MS. While NMR provides a detailed picture of the covalent bonding and stereochemistry, MS confirms the molecular weight and offers valuable clues about the connectivity of functional groups through fragmentation analysis. Although a complete set of publicly available, high-resolution spectral data for this specific compound is elusive, this guide provides a robust framework for its characterization based on established principles and data from related compounds. For definitive identification and quality control, comparison with a certified reference standard is always recommended.

References

-

PubChem. (n.d.). Norethindrone 3-ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Formation, Analysis, and Control of Norethindrone 3-Ethyl Ether as a Synthesis Byproduct

Abstract

This technical guide provides a comprehensive overview of the formation of norethindrone 3-ethyl ether, a process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) norethindrone. The presence of such impurities is a critical concern in pharmaceutical manufacturing, directly impacting the safety, efficacy, and quality of the final drug product.[1][2] This document delves into the mechanistic pathways of the byproduct's formation, details robust analytical methodologies for its detection and quantification, and outlines strategic approaches for its control and minimization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of steroidal APIs.

Introduction: The Imperative of Purity in Norethindrone Synthesis

Norethindrone, a synthetic progestin, is a cornerstone of hormonal contraception and is used in the management of various gynecological disorders such as endometriosis and amenorrhea.[3][] Structurally, it is a derivative of testosterone, modified to enhance its progestational activity and oral bioavailability.[5][6] The efficacy and safety of norethindrone are intrinsically linked to its purity. The International Council for Harmonisation (ICH) guidelines mandate strict control over impurities in APIs, as even trace amounts of unintended chemical entities can alter the drug's therapeutic effect or pose direct health risks, including potential carcinogenicity or teratogenicity.[1][2]

Norethindrone 3-ethyl ether (also known as (17α)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol) is a known process-related impurity that can arise during the synthesis of norethindrone.[7][8] Understanding the lifecycle of this impurity—from its chemical genesis to its analytical characterization and control—is a fundamental aspect of robust drug development and manufacturing.[9][10] This guide provides the technical foundation necessary to address the challenges posed by this specific byproduct.

Mechanistic Insights into Norethindrone 3-Ethyl Ether Formation

The formation of norethindrone 3-ethyl ether is a direct consequence of the chemical environment present during specific stages of the norethindrone synthesis. The core of its formation mechanism lies in the etherification of the norethindrone molecule at the C3 position.

The Reactive Intermediate: The Enol/Enolate Form

Norethindrone possesses a ketone group at the C3 position, which is in conjugation with a double bond at C4-C5. This α,β-unsaturated ketone system can exist in equilibrium with its enol or enolate form under certain reaction conditions, particularly in the presence of acid or base catalysts. The enol form exposes a hydroxyl group at the C3 position, which is susceptible to electrophilic attack.

The Etherification Reaction

The primary mechanism for the formation of the 3-ethyl ether is an alkylation reaction, analogous to the Williamson ether synthesis.[11] This involves the nucleophilic attack of the C3-enol or enolate on an ethylating agent present in the reaction mixture.[11]

The key factors driving this byproduct formation are:

-

Presence of an Ethylating Agent : The source of the ethyl group is typically a reagent or solvent used in the synthesis. Common culprits include:

-

Ethanol : Used as a solvent or present as an impurity in other solvents.

-

Ethyl Orthoformate : A reagent sometimes used to form a dienol ethyl ether intermediate, which can then lead to the byproduct if not fully hydrolyzed.[12]

-

-

Reaction Conditions : The reaction is often facilitated by acidic or basic conditions that promote enolization.[11] For instance, the use of a strong base to deprotonate the 3-hydroxyl group of an intermediate can create a potent nucleophile ready to react with an ethyl source.[11]

The proposed reaction pathway is visualized in the diagram below.

Caption: Proposed pathway for Norethindrone 3-Ethyl Ether formation.

Analytical Methodologies for Detection and Quantification

A self-validating system for impurity control relies on robust and sensitive analytical methods.[13] High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the identification and quantification of organic impurities in pharmaceutical products.[2][13]

Overview of Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : The workhorse for impurity profiling, offering excellent resolution and sensitivity for separating the byproduct from the API.[7][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for identifying volatile impurities and can be applied to characterize the ether byproduct, often after derivatization.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful tool for the definitive structural elucidation of isolated impurities.[2][15]

Experimental Protocol: Validated RP-HPLC Method

The following protocol outlines a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Norethindrone 3-Ethyl Ether. This method is synthesized from established procedures for norethindrone impurity analysis.[7][14]

Objective: To separate, detect, and quantify Norethindrone 3-Ethyl Ether in a bulk sample of Norethindrone API.

1. Materials and Reagents:

-

Norethindrone API sample

-

Norethindrone 3-Ethyl Ether reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade)

-

Diluent: Acetonitrile and Water (50:50, v/v)

2. Chromatographic System:

-

A validated HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

3. Chromatographic Conditions: The conditions are summarized in the table below. A gradient elution is employed to ensure adequate separation of the API from potential impurities with different polarities.

| Parameter | Condition | Causality and Field-Proven Insight |

| Column | C18 (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for steroidal compounds, ensuring good separation based on polarity differences.[7][14] |

| Mobile Phase A | Water | Provides a polar environment for effective reverse-phase separation. |

| Mobile Phase B | Acetonitrile | The strong organic solvent used to elute the less polar compounds, including norethindrone and its ether byproduct.[7] |

| Gradient Elution | See Table 2 for a typical gradient program. | A gradient is crucial for resolving early-eluting polar impurities from the main API peak and later-eluting non-polar impurities like the ethyl ether, optimizing run time and peak shape. |

| Flow Rate | 1.0 - 2.0 mL/min | A flow rate in this range provides a balance between efficient separation and reasonable analysis time.[16] |

| Column Temperature | 25°C - 40°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing mobile phase viscosity.[16] |

| Detection Wavelength | 240 nm | This wavelength is near the absorption maximum for the α,β-unsaturated ketone chromophore in norethindrone and related impurities, providing good sensitivity.[7][16] |

| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading.[16] |

Table 1: HPLC Chromatographic Conditions

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 60 | 40 |

| 25 | 20 | 80 |

| 45 | 20 | 80 |

| 50 | 60 | 40 |

| 55 | 60 | 40 |

Table 2: Example Gradient Elution Program

4. Preparation of Solutions:

-

Reference Standard Solution: Accurately weigh a suitable amount of Norethindrone 3-Ethyl Ether reference standard and dissolve in the diluent to achieve a known concentration (e.g., 0.5 µg/mL).

-

Sample Solution: Accurately weigh about 25 mg of the Norethindrone API sample and dissolve in the diluent in a 25 mL volumetric flask. Dilute to volume to obtain a concentration of approximately 1 mg/mL.

5. System Suitability:

-

Inject the reference standard solution multiple times (n=5). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

-

The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.

6. Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the sample solution and record the chromatogram.

-

Identify the Norethindrone 3-Ethyl Ether peak in the sample chromatogram by comparing its retention time with that of the reference standard.

7. Calculation:

-

Calculate the percentage of Norethindrone 3-Ethyl Ether in the API sample using the area normalization method or, for higher accuracy, against the external reference standard.

Caption: Workflow for HPLC analysis of Norethindrone 3-Ethyl Ether.

Strategies for Control and Minimization

An effective impurity control strategy is proactive, focusing on preventing formation rather than relying solely on removal.[9][10] The management of norethindrone 3-ethyl ether should be integrated throughout the synthesis process.

Raw Material and Solvent Control

-

Purity of Starting Materials : Rigorously qualify all raw material suppliers to ensure starting materials are free from contaminants that could promote side reactions.[13]

-

Solvent Purity : The most critical control point is the management of ethyl-containing solvents.

-

Avoid using ethanol as a reaction solvent in steps where the 3-keto group is susceptible to enolization.

-

If other solvents are used, ensure they meet strict specifications for ethanol content, as it is a common impurity.

-

If ethyl-containing reagents (e.g., ethyl orthoformate) are necessary, the subsequent hydrolysis step must be optimized to ensure complete removal of the ethyl ether group.[12]

-

Optimization of Reaction Conditions

-

pH Control : Maintain the reaction pH in a range that minimizes the formation of the enolate intermediate. Extreme acidic or basic conditions should be carefully evaluated and controlled.[13]

-

Temperature and Reaction Time : Lowering the reaction temperature and minimizing the reaction time can reduce the rate of byproduct formation relative to the desired reaction. These parameters must be optimized to maintain an acceptable yield of norethindrone.[13]

-

Alternative Synthetic Routes : In cases where byproduct formation is persistent, exploring alternative synthetic pathways that avoid the use of problematic reagents or conditions may be necessary.[13]

Purification Strategies

If the formation of norethindrone 3-ethyl ether cannot be completely prevented, robust purification methods are required.

-

Crystallization : Recrystallization is a powerful technique for purifying APIs. The process should be designed to ensure that the 3-ethyl ether impurity, being more non-polar than norethindrone, remains in the mother liquor while the pure API crystallizes out. Solvent systems and temperature profiles must be carefully selected and validated.

-

Chromatography : While generally reserved for smaller-scale operations or particularly difficult separations, column chromatography can be employed to remove the impurity.

Conclusion

The formation of norethindrone 3-ethyl ether is a well-understood challenge in the synthesis of norethindrone, arising from the reaction of a key intermediate with ethylating agents. A comprehensive control strategy, grounded in a deep understanding of the reaction mechanism, is essential for ensuring the quality and safety of the final API. This involves stringent control over raw materials and solvents, optimization of reaction parameters to disfavor byproduct formation, and the implementation of robust, validated analytical methods like RP-HPLC for monitoring and control. By integrating these principles into the drug development and manufacturing lifecycle, scientists can effectively manage this impurity, ensuring that the final product meets the highest standards of regulatory compliance and patient safety.[1][13]

References

-

Resolving API Impurity Issues in Drug Development. (2025-04-11). Pharmaguideline. [Link]

-

How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). Grace. [Link]

-

How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025-04-02). The Pharma Knowledge. [Link]

-

The control of API impurities - A critical issue to the pharmaceutical industry. PharmaTutor. [Link]

-

Norethindrone Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

-

Norethisterone. Wikipedia. [Link]

-

A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

- Impurity detection analysis method of norethisterone derivatives and intermediates thereof.

-

Norethindrone EP Impurities & Related Compounds. SynThink Research Chemicals. [Link]

-

Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. (2017-07-13). Longdom Publishing. [Link]

-

Study of the Synthetic Process of Norethisterone. Dissertation. [Link]

-

Norethindrone. PubChem. [Link]

-

Norethindrone 3-ethyl ether. PubChem. [Link]

Sources

- 1. fbpharmtech.com [fbpharmtech.com]

- 2. oceanicpharmachem.com [oceanicpharmachem.com]

- 3. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Norethisterone - Wikipedia [en.wikipedia.org]

- 6. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Norethindrone 3-ethyl ether | C22H30O2 | CID 90477801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Buy Norethindrone Acetate 3-Ethyl Ether | 50717-99-2 [smolecule.com]

- 12. Norethindrone synthesis - chemicalbook [chemicalbook.com]

- 13. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of Norethindrone Enol Ether

Foreword: The Analytical Imperative for Steroidal Prodrugs

Norethindrone, a foundational progestin in hormonal therapeutics, is often chemically modified to modulate its pharmacokinetic and pharmacodynamic properties. The formation of enol ethers at the C3 position of the steroid's A-ring represents a key prodrug strategy, altering its solubility, stability, and metabolic profile. The precise structural elucidation and comprehensive characterization of these norethindrone enol ether derivatives are not merely academic exercises; they are fundamental to ensuring drug safety, efficacy, and regulatory compliance. This guide provides a holistic framework for the analytical scientist, navigating the complexities of isolating, identifying, and characterizing these critical pharmaceutical compounds. We will delve into the causal relationships behind methodological choices, ensuring a robust and self-validating analytical workflow.

Synthesis and Derivatization: A Controlled Approach to Enol Ether Formation

The synthesis of norethindrone enol ethers is typically achieved through the reaction of the parent steroid, norethindrone, with an appropriate orthoformate or alcohol in the presence of an acid catalyst.[1][2] The choice of the etherifying agent dictates the nature of the resulting enol ether (e.g., methyl, ethyl, isopropyl).

Synthetic Rationale

The underlying principle of this synthesis is the acid-catalyzed reaction of the enolizable ketone at the C3 position of the norethindrone A-ring. The reaction proceeds through a hemiketal intermediate, which then dehydrates to form the more stable enol ether. The equilibrium of this reaction can be shifted towards the product by removing water, often through azeotropic distillation.

Experimental Protocol: Synthesis of Norethindrone Isopropyl Enol Ether

-

Reaction Setup: To a solution of norethindrone (1.0 g) in anhydrous benzene (50 mL), add isopropyl orthoformate (3.0 mL) and a catalytic amount of p-toluenesulfonic acid (50 mg).

-

Reaction Execution: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure norethindrone isopropyl enol ether.

Caption: Synthetic workflow for norethindrone isopropyl enol ether.

Spectroscopic Characterization: Unveiling the Molecular Architecture

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of norethindrone enol ethers. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[3][4][5][6][7]

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the enol ether moiety. The vinylic proton at C4 will appear as a singlet or a narrow multiplet in the downfield region (typically δ 4.5-5.5 ppm). The protons of the alkoxy group will also be present, for instance, a septet and a doublet for an isopropyl group. The absence of the characteristic broad singlet for the C4-H proton of the parent norethindrone is a key indicator of enol ether formation.

-

¹³C NMR: The carbon NMR spectrum will show a downfield shift for the C3 and C4 carbons, consistent with the formation of the enol ether double bond. The C3 carbon will resonate in the region of δ 140-150 ppm, and the C4 carbon will be in the region of δ 90-100 ppm.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitive assignments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the steroid backbone and the alkoxy side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the attachment of the alkoxy group to the C3 position.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure.[8][9][10][11]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the norethindrone enol ether.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to elucidate the structure. Common fragmentation pathways for steroids include losses of small neutral molecules like water and characteristic cleavages of the steroid rings. The fragmentation pattern of the enol ether will differ from that of the parent norethindrone, particularly in the fragments involving the A-ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups.[12][13][14][15]

-

Key Absorptions: The most significant change in the IR spectrum upon enol ether formation is the disappearance of the strong C=O stretching vibration of the α,β-unsaturated ketone of norethindrone (typically around 1660 cm⁻¹). This will be replaced by a C=C stretching vibration for the enol ether double bond (around 1640-1660 cm⁻¹) and a strong C-O stretching vibration (around 1200-1250 cm⁻¹).

| Spectroscopic Technique | Key Diagnostic Features for Norethindrone Enol Ether |

| ¹H NMR | Disappearance of C4-H proton of norethindrone; Appearance of a vinylic proton at C4 (δ 4.5-5.5 ppm); Signals corresponding to the alkoxy group. |

| ¹³C NMR | Downfield shifts of C3 (δ 140-150 ppm) and C4 (δ 90-100 ppm). |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the enol ether derivative; Characteristic fragmentation pattern differing from norethindrone. |

| Infrared Spectroscopy | Disappearance of C=O stretch (around 1660 cm⁻¹); Appearance of C=C stretch (1640-1660 cm⁻¹) and strong C-O stretch (1200-1250 cm⁻¹). |

Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of norethindrone enol ether and for identifying and quantifying any related impurities.[16][17][18][19]

Method Development Rationale

A stability-indicating HPLC method must be developed to separate the norethindrone enol ether from its potential impurities and degradation products.[20][21] Reversed-phase chromatography is typically employed for steroids.

-

Column Selection: A C18 or C8 column with a particle size of 3-5 µm is a common starting point.

-

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is generally used. Gradient elution is often necessary to achieve adequate separation of all components. The pH of the aqueous phase can be adjusted to optimize the peak shape and resolution.

-

Detection: UV detection is suitable for norethindrone and its derivatives due to the presence of the α,β-unsaturated system. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.[16]

Experimental Protocol: Reversed-Phase HPLC Method

-

Chromatographic System: HPLC with a PDA detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

Caption: HPLC workflow for purity and impurity analysis.

Forced Degradation Studies: Assessing Intrinsic Stability

Forced degradation studies are essential to understand the intrinsic stability of the norethindrone enol ether and to ensure the analytical method is stability-indicating.[22][23][24][25][26] The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light.

Rationale for Stress Conditions

-

Acid/Base Hydrolysis: Enol ethers are susceptible to hydrolysis back to the parent ketone, particularly under acidic conditions. This pathway needs to be thoroughly investigated.

-

Oxidation: The double bonds in the steroid nucleus can be susceptible to oxidation.

-

Thermal Degradation: To assess stability at elevated temperatures.

-

Photodegradation: To evaluate sensitivity to light.

Experimental Protocol: Forced Degradation

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photodegradation: Expose a solution of the sample to UV light (254 nm) for 24 hours.

-

Analysis: Analyze all stressed samples by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Physicochemical Characterization

A comprehensive characterization also includes the determination of key physicochemical properties.

-

Melting Point: Provides an indication of purity.

-

Solubility: Important for formulation development.

-

Log P (Partition Coefficient): A measure of lipophilicity, which influences pharmacokinetic properties.

| Property | Method | Significance |

| Melting Point | Capillary Melting Point Apparatus | Purity assessment |

| Solubility | Equilibrium solubility in various solvents | Formulation and bioavailability |

| Log P | Shake-flask method or HPLC-based estimation | Prediction of in vivo behavior |

Conclusion: A Framework for Rigorous Characterization

The structural elucidation and characterization of norethindrone enol ether demand a meticulous and multi-faceted analytical approach. By integrating robust synthetic protocols with advanced spectroscopic and chromatographic techniques, a comprehensive understanding of the molecule's identity, purity, and stability can be achieved. The methodologies outlined in this guide provide a self-validating framework, ensuring the generation of reliable and defensible data critical for research, development, and regulatory submission in the pharmaceutical sciences.

References

-

Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. PubMed. [Link]

-

Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs. PubMed. [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. [Link]

-

Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application. Agilent. [Link]

-

An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. [Link]

-

forced degradation products: Topics by Science.gov. Science.gov. [Link]

-

(PDF) General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

- Process for preparing 3-enol ethers of 11β-hydroxy-Δ4 - Google Patents.

- Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents.

-

Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PubMed Central. [Link]

- 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation - Google Patents.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Biosynthesis and Total Synthesis of Steroids. Chemistry LibreTexts. [Link]

-

Forced degradation studies. MedCrave online. [Link]

-

Norethindrone Acetate EP Impurity C | CAS 1175129-26-6. Veeprho. [Link]

-

Norethisterone-impurities. Pharmaffiliates. [Link]

-

Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF. ResearchGate. [Link]

-

Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal. [Link]

-

ENOL ETHERS OF STEROID KETONES | Journal of the American Chemical Society. ACS Publications. [Link]

-

Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. NIH. [Link]

-

Nuclear Magnetic Resonance Spectra of Steroids | Journal of the American Chemical Society. ACS Publications. [Link]

-

Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed Central. [Link]

-

A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Interpretation of NMR spectra of steroids. [Link]

-

Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review. PubMed. [Link]

-

Infrared spectrum analysis for 17-iodo-androst-16-ene-derived steroid with good potential to treat breast cancer. [Link]

-

Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. PMC - NIH. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. PMC - NIH. [Link]

-

(PDF) Mass spectrometry for steroids. ResearchGate. [Link]

-

Application of surface-enhanced infrared spectroscopy for steroids analysis. ResearchGate. [Link]

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

Sources

- 1. US3956349A - Process for preparing 3-enol ethers of 11β-hydroxy-Î4 -pregnene-3-ones and derivatives thereof - Google Patents [patents.google.com]

- 2. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]

- 8. Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 21. researchgate.net [researchgate.net]

- 22. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. forced degradation products: Topics by Science.gov [science.gov]

- 24. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acdlabs.com [acdlabs.com]

- 26. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide on the Potential Biological Activity of Norethindrone 3-Ethyl Ether

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of norethindrone 3-ethyl ether, a synthetic steroid derivative. Synthesizing data from preclinical research, this document delves into the compound's primary role as a prodrug to the potent progestin, norethindrone. We will explore its anticipated mechanism of action, centered on the progesterone receptor, and discuss its metabolic activation. Furthermore, this guide details established in vitro methodologies for characterizing its progestogenic and other potential hormonal activities, providing researchers and drug development professionals with a robust framework for its evaluation.

Introduction: Unveiling Norethindrone 3-Ethyl Ether

Norethindrone 3-ethyl ether is a synthetic derivative of the well-characterized progestin, norethindrone. Progestins are a class of steroid hormones that exert biological effects by binding to and activating progesterone receptors (PRs).[1] Norethindrone itself is a second-generation progestin derived from 19-nortestosterone.[2] The structural modification in norethindrone 3-ethyl ether, the presence of an ethyl ether group at the C3 position, is anticipated to modulate its pharmacokinetic properties, functioning as a prodrug that is metabolized to the active norethindrone in vivo.[3] This guide will, therefore, focus on the established biological activities of norethindrone as the primary effector molecule, while considering the pharmacological implications of the 3-ethyl ether moiety.

The Prodrug Concept: A Gateway to Bioactivity

The central hypothesis for the biological activity of norethindrone 3-ethyl ether is its in vivo conversion to norethindrone. This metabolic activation is a common strategy in drug design to enhance oral bioavailability and modulate the pharmacokinetic profile of a parent drug.

Figure 1: A conceptual workflow illustrating the metabolic activation of norethindrone 3-ethyl ether to norethindrone and its subsequent interaction with the progesterone receptor to elicit a biological response.

The Active Metabolite: Norethindrone's Biological Profile

Upon metabolic conversion, norethindrone exerts a range of biological effects, primarily through its interaction with steroid hormone receptors.

Primary Progestogenic Activity

Norethindrone is a potent agonist of the progesterone receptor. Its binding to the PR initiates a cascade of molecular events, including receptor dimerization, translocation to the nucleus, and binding to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[4] This activity is the basis for its use in hormonal contraception and hormone replacement therapy.[2] The contraceptive efficacy of norethindrone stems from its ability to alter cervical mucus, making it more viscous and impeding sperm transport, and to modify the endometrium to be less receptive to implantation.[4]

Receptor Binding Affinity of Norethindrone

The affinity of norethindrone for the progesterone receptor has been quantified in competitive binding assays. These studies provide a measure of the ligand's potency at the receptor level.

| Compound | Receptor | Inhibition Constant (Ki) | Source |

| Norethindrone | Progesterone Receptor | 6.8 nM | [5] |

| Norethindrone Acetate | Progesterone Receptor | 72 nM | [5] |

| Progesterone | Progesterone Receptor | ~0.6-1.6 nM (Kd) | [5] |

Table 1: Comparative binding affinities of norethindrone and related compounds for the human uterine progesterone receptor.

The lower Ki value for norethindrone compared to its acetate ester indicates a higher binding affinity for the progesterone receptor.[5] It is anticipated that norethindrone 3-ethyl ether would have a significantly lower affinity for the PR prior to its conversion to norethindrone.

Off-Target Activities: Androgenic and Estrogenic Effects

As a derivative of 19-nortestosterone, norethindrone also exhibits weak binding to other steroid receptors, which accounts for some of its side effects.

-

Androgenic Activity: Norethindrone can bind to the androgen receptor, leading to potential androgenic effects.[6]

-

Estrogenic Activity: A small but significant portion of norethindrone can be aromatized in vivo to the potent estrogen, ethinylestradiol.[1][7] This metabolic conversion can contribute to estrogenic effects. Studies in postmenopausal women have shown that the conversion ratio of norethindrone to ethinylestradiol is approximately 0.4%.[7]

Figure 2: A signaling pathway diagram illustrating the primary and off-target interactions of norethindrone with steroid hormone receptors.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of norethindrone 3-ethyl ether, a series of in vitro assays can be employed. These assays are designed to quantify its progestogenic potential, assess its activity at other steroid receptors, and confirm its prodrug nature.

Progesterone Receptor Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled or fluorescently-labeled progestin from the progesterone receptor.

Objective: To determine the binding affinity (Ki or IC50) of norethindrone 3-ethyl ether and norethindrone for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: Utilize a source of progesterone receptors, such as a commercially available recombinant human PR ligand-binding domain or cytosol extracts from PR-expressing cells (e.g., T47D human breast cancer cells).[5]

-

Ligand Preparation: Prepare a solution of a high-affinity radiolabeled progestin (e.g., [³H]-promegestone) or a fluorescently-labeled progestin.

-

Competition Assay:

-

Incubate the receptor preparation with the labeled ligand in the presence of increasing concentrations of the unlabeled test compound (norethindrone 3-ethyl ether or norethindrone as a positive control).

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand using methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.[8]

-

Quantification: Measure the amount of bound labeled ligand using liquid scintillation counting (for radiolabels) or fluorescence polarization (for fluorescent labels).[4]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Progestogenic Activity: T47D Cell Alkaline Phosphatase Induction Assay

This cell-based functional assay measures the ability of a compound to induce a progestin-responsive gene, alkaline phosphatase, in the T47D human breast cancer cell line.[9][10]

Objective: To assess the progestogenic agonist or antagonist activity of norethindrone 3-ethyl ether.

Methodology:

-

Cell Culture: Culture T47D cells in a suitable medium supplemented with fetal bovine serum.

-

Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment:

-

Replace the growth medium with a medium containing low levels of steroids (e.g., medium with charcoal-stripped serum).

-

Treat the cells with a range of concentrations of the test compound (norethindrone 3-ethyl ether), a positive control (norethindrone or progesterone), and a vehicle control.

-

To assess antagonist activity, co-treat cells with a fixed concentration of a known progestin agonist and varying concentrations of the test compound.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for gene induction and protein expression.

-

Alkaline Phosphatase Assay:

-

Lyse the cells.

-

Measure the alkaline phosphatase activity in the cell lysates using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Normalize the alkaline phosphatase activity to the total protein content in each well. Plot the normalized activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Recombinant Yeast-Based Bioassay for Progestogenic Activity

This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that expresses the human progesterone receptor and a reporter gene (e.g., lacZ for β-galactosidase or GFP) under the control of PREs.[3][11]

Objective: To provide a high-throughput screening method for the progestogenic activity of norethindrone 3-ethyl ether.

Methodology:

-

Yeast Culture: Grow the recombinant yeast strain in an appropriate selective medium.

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of the test compound, a positive control (progesterone or norethindrone), and a negative control.

-

Add the yeast culture to each well.

-

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Reporter Gene Assay:

-

If using a lacZ reporter, lyse the yeast cells and measure β-galactosidase activity using a colorimetric or chemiluminescent substrate.

-

If using a GFP reporter, measure the fluorescence directly in a plate reader.

-

-

Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50.

Conclusion